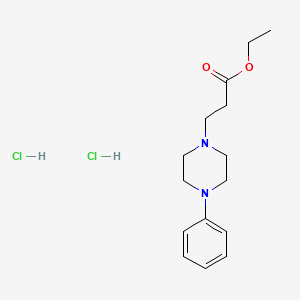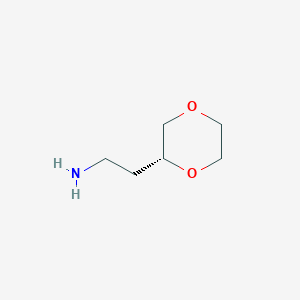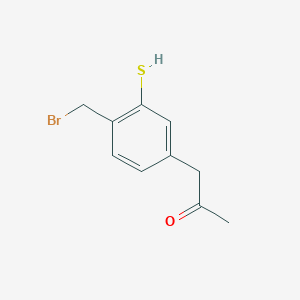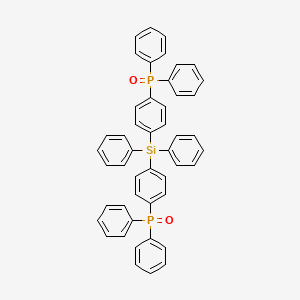
((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the reaction of diphenylsilane with 4-bromophenylphosphine oxide under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions
((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reagents and conditions used .
科学研究应用
((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of OLEDs and other optoelectronic devices.
作用机制
The mechanism of action of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity .
相似化合物的比较
Similar Compounds
Similar compounds to ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) include:
- Triphenylphosphine oxide
- Diphenylphosphine oxide
- Tetraphenylsilane
Uniqueness
What sets ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) apart is its unique structure, which combines the properties of both phosphine oxides and silanes. This dual functionality makes it particularly useful in optoelectronic applications, where it can enhance the performance and stability of OLEDs .
属性
分子式 |
C48H38O2P2Si |
|---|---|
分子量 |
736.8 g/mol |
IUPAC 名称 |
bis(4-diphenylphosphorylphenyl)-diphenylsilane |
InChI |
InChI=1S/C48H38O2P2Si/c49-51(39-19-7-1-8-20-39,40-21-9-2-10-22-40)43-31-35-47(36-32-43)53(45-27-15-5-16-28-45,46-29-17-6-18-30-46)48-37-33-44(34-38-48)52(50,41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H |
InChI 键 |
VXIQXPFIEXQMIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


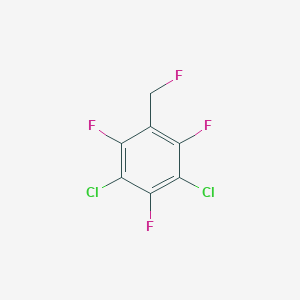
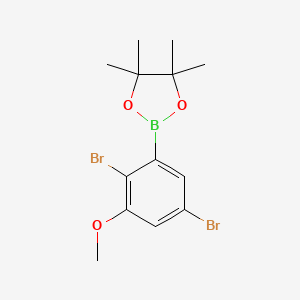
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)


![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
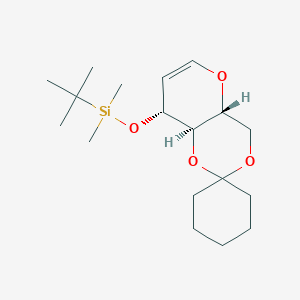
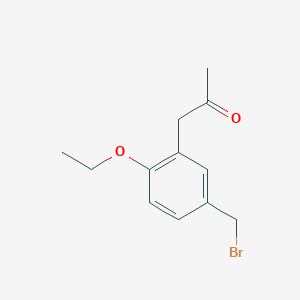
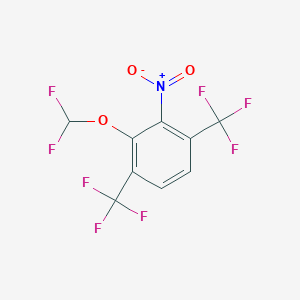
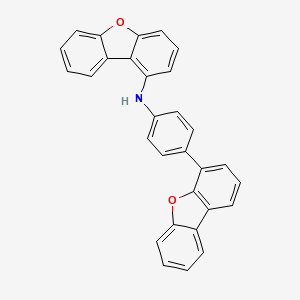
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
